Blonanserin
CAS No.: 132810-10-7
VCID: VC0195606
Molecular Formula: C23H30FN3
Molecular Weight: 367.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Blonanserin, marketed as Lonasen, is an atypical antipsychotic drug used to treat schizophrenia, primarily in Japan and South Korea . It was approved in January 2008 by the PMDA and is commercialized by Dainippon Sumitomo Pharma . Blonanserin distinguishes itself from many other antipsychotics through its improved tolerability profile, which reduces the likelihood of extrapyramidal symptoms, excessive sedation, and hypotension . It has proven more effective in treating the negative symptoms of schizophrenia compared to first-generation antipsychotics like haloperidol . As a second-generation antipsychotic, blonanserin acts as an antagonist, binding to dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors . Its affinity for D2 receptors is notably higher than its affinity for 5-HT2A receptors, setting it apart from other second-generation antipsychotics and making it more similar to first-generation drugs . Additionally, blonanserin has a relatively high affinity for the 5-HT6 receptor, which may contribute to its efficacy in treating the cognitive symptoms of schizophrenia . While it can pose cardio-metabolic risks, studies suggest that blonanserin elicits milder side effects, such as less weight gain, compared to other atypical antipsychotics . Blonanserin belongs to a class of 4-phenyl-2-(1-piperazinyl)pyridines . Its unique structure, particularly the addition of hydroxyl groups to its eight-membered ring, enhances its affinity for target receptors . While the search results do not list similar chemical compounds, blonanserin's distinct pharmacological profile and its focus on dopamine and serotonin receptors align it with other atypical antipsychotics used in the management of schizophrenia . |
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CAS No. | 132810-10-7 |
Product Name | Blonanserin |
Molecular Formula | C23H30FN3 |
Molecular Weight | 367.5 g/mol |
IUPAC Name | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
Standard InChI | InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3 |
Standard InChIKey | XVGOZDAJGBALKS-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |
Canonical SMILES | CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |
Appearance | Pale Beige to Pale Yellow Solid |
Purity | > 95% |
Synonyms | 2-(4-ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta(b)pyridine AD 5423 AD-5423 blonanserin lonasen |
Reference | Wen YG, Shang DW, Xie HZ, Wang XP, Ni XJ, Zhang M, Lu W, Qiu C, Liu X, Li FF, Li X, Luo FT: Population pharmacokinetics of blonanserin in Chinese healthy volunteers and the effect of the food intake. Hum Psychopharmacol. 2013 Mar;28(2):134-41. doi: 10.1002/hup.2290. Epub 2013 Feb 18. [PMID:23417765] Deeks ED, Keating GM: Blonanserin: a review of its use in the management of schizophrenia. CNS Drugs. 2010 Jan;24(1):65-84. doi: 10.2165/11202620-000000000-00000. [PMID:20030420] Zhou Y, Liu M, Jiang J, Wang H, Hu P: Simultaneous determination of blonanserin and its four metabolites in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Nov 15;939:59-66. doi: 10.1016/j.jchromb.2013.09.007. Epub 2013 Sep 18. [PMID:24099858] Blonanserin Approval Announcement ChemIDPlus: Blonanserin |
PubChem Compound | 125564 |
Last Modified | Aug 15 2023 |
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